6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chlorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 4-hydroxyquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyquinoline-3-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with the chlorine atom at the 8th position.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine at the 6th position.
4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a precursor for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXSMNKRFLXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957399 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-14-9 | |
Record name | 35973-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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